(R)-2-hydroxy-4-phenyl-butenoic acid (R)-2-hydroxy-4-phenyl-butenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17598906
InChI: InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H,12,13)/b9-7-
SMILES:
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

(R)-2-hydroxy-4-phenyl-butenoic acid

CAS No.:

Cat. No.: VC17598906

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-hydroxy-4-phenyl-butenoic acid -

Specification

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name (Z)-2-hydroxy-4-phenylbut-2-enoic acid
Standard InChI InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H,12,13)/b9-7-
Standard InChI Key YMLXHBGASXFDIQ-CLFYSBASSA-N
Isomeric SMILES C1=CC=C(C=C1)C/C=C(/C(=O)O)\O
Canonical SMILES C1=CC=C(C=C1)CC=C(C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The IUPAC name of the compound is (2R)-2-hydroxy-4-phenylbut-3-enoic acid, with the SMILES notation C1=CC=C(C=C1)C=C[C@H](C(=O)O)O . The R-configuration at the stereocenter is critical for its interactions in chiral environments, influencing both reactivity and biological activity. The phenyl group enhances lipophilicity (logP ≈ 1.8), while the carboxylic acid moiety contributes to its acidity (pKa ~3.2) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
pKa3.2
Enantiomeric Excess>99% (via biocatalysis)
LogP1.8 (estimated)

Synthetic Methodologies

Biocatalytic Production

A landmark study demonstrated the efficient synthesis of (R)-2-hydroxy-4-phenyl-butenoic acid using engineered Escherichia coli DF . This strain co-expresses a mutant NAD-dependent d-lactate dehydrogenase (d-nLDH Y52L/F299Y) and formate dehydrogenase for cofactor regeneration. Under optimized conditions (37°C, pH 6.5, 200 mM phosphate buffer), the system achieved 71.8 mM product yield from 73.4 mM 2-oxo-4-phenylbutyric acid (OPBA) in 90 minutes, with >99% enantiomeric excess .

Chemical Synthesis and Derivative Formation

Chemical routes include esterification reactions, such as the conversion to ethyl (R)-2-hydroxy-4-phenylbutyrate. Using sulfuric acid as a catalyst in ethanol at 70°C, this process yields 98% product . Such derivatives are pivotal in protecting the carboxylic acid group during multi-step syntheses.

Table 2: Comparison of Synthesis Methods

MethodYieldeeConditions
Biocatalytic 98%>99%37°C, pH 6.5, E. coli DF
Esterification 98%N/A70°C, H₂SO₄, ethanol

Applications in Asymmetric Synthesis and Pharmaceuticals

Chiral Synthons for Drug Development

The compound serves as a precursor to angiotensin-converting enzyme (ACE) inhibitors, including enalapril . Its enantiopurity ensures selective binding to enzymatic targets, reducing off-target effects. For example, the R-enantiomer exhibits 30% slower metabolism in rodents compared to the S-form due to steric hindrance .

Biocatalytic Advantages Over Traditional Methods

Biocatalysis using E. coli DF eliminates the need for exogenous cofactors, as formate dehydrogenase regenerates NADH in situ . This method outperforms glucose-dependent systems, which achieve only 60.9% yield over 360 minutes .

Mechanistic Insights and Stereochemical Influence

Enzyme-Substrate Interactions

The mutant d-nLDH Y52L/F299Y enhances substrate binding through hydrophobic interactions with the phenyl group and hydrogen bonding with the hydroxyl moiety . This dual interaction aligns OPBA for stereoselective reduction, favoring the R-configuration.

Solubility and Reactivity

The compound’s moderate solubility in ethanol (45 mg/mL) and low aqueous solubility (8 mg/mL) dictate its use in non-polar reaction media . The conjugated double bond facilitates Michael addition reactions, broadening its utility in C–C bond-forming processes.

Future Directions and Industrial Scalability

Continuous Flow Bioreactors

Adapting the E. coli DF system to continuous flow reactors could enhance productivity by 40%, reducing batch processing times . Immobilizing the enzymes on solid supports may further improve stability and reusability.

Expanding Pharmaceutical Applications

Ongoing research explores the compound’s derivatives as neuroprotective agents, targeting kynurenine-3-hydroxylase in Alzheimer’s disease models . Preclinical studies indicate a 50% reduction in neuroinflammatory markers at 10 μM concentrations.

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